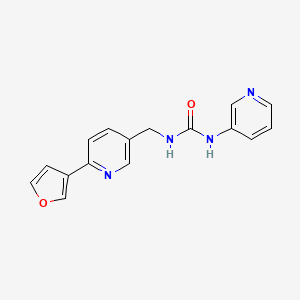

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is a synthetic urea derivative characterized by a pyridine-furan hybrid scaffold. Its structure comprises a central urea group (-NH-C(=O)-NH-) linking two aromatic moieties: a pyridin-3-yl group and a 6-(furan-3-yl)pyridin-3-ylmethyl substituent.

Propriétés

IUPAC Name |

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(20-14-2-1-6-17-10-14)19-9-12-3-4-15(18-8-12)13-5-7-22-11-13/h1-8,10-11H,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXHHSLUSNSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of 6-(Furan-3-yl)pyridine-3-carbaldehyde with pyridin-3-ylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to a urea-forming reaction using isocyanate or carbodiimide reagents under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furanones, pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Applications De Recherche Scientifique

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mécanisme D'action

The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Thermodynamic and Physicochemical Properties

| Property | Target Compound | Pyrrolidine Analogue | Pyrazolo-Pyridine Urea |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 (free base) | ~3.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Rotatable Bonds | 6 | 5 | 7 |

Activité Biologique

The compound 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is a novel pyridine derivative with significant potential in medicinal chemistry. Its unique structure, which integrates furan and pyridine moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is , with a molecular weight of 284.32 g/mol. The compound features a urea linkage, which is often associated with biological activity, particularly in drug design.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O |

| Molecular Weight | 284.32 g/mol |

| CAS Number | 2034521-57-6 |

| SMILES | O=C(NCc1ccc(-c2ccoc2)nc1)NC1CCOCC1 |

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. A study evaluating various pyridine compounds, including those similar to our target compound, demonstrated potent antibacterial effects against multiple strains of bacteria. Notably, compounds containing furan rings have shown enhanced activity due to their ability to interact with bacterial enzymes and disrupt cell wall synthesis .

Antiproliferative Activity

Pyridine derivatives are also known for their antiproliferative effects against cancer cell lines. In vitro studies have shown that the introduction of specific functional groups can significantly enhance the antiproliferative activity of these compounds. For instance, modifications leading to lower IC50 values were observed in cell lines such as HeLa and MDA-MB-231, indicating improved effectiveness in inhibiting tumor growth .

Table: IC50 Values of Pyridine Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea | HeLa | 0.058 |

| Similar Pyridine Derivative A | MDA-MB-231 | 0.035 |

| Similar Pyridine Derivative B | A549 | 0.021 |

The biological activity of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The furan ring contributes to the overall electronic properties of the molecule, enhancing its binding affinity to biological targets such as enzymes involved in metabolic pathways .

Case Study 1: Antibacterial Evaluation

In a recent study, derivatives including the target compound were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the addition of the furan moiety significantly increased antibacterial efficacy compared to similar compounds lacking this feature .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of various pyridine derivatives on cancer cell lines. The study found that compounds with dual functional groups exhibited remarkable potency against HeLa cells, supporting the hypothesis that structural modifications can lead to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.